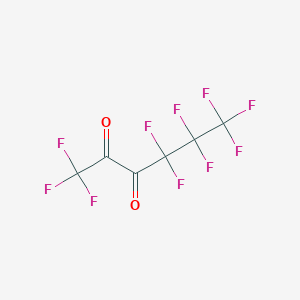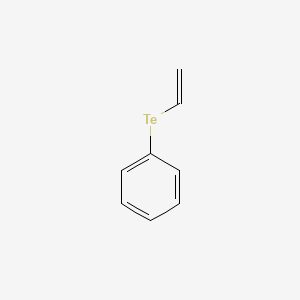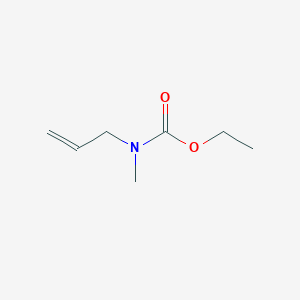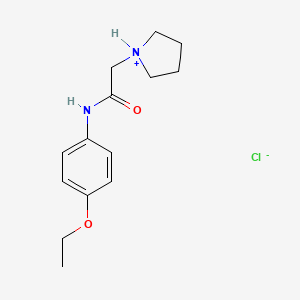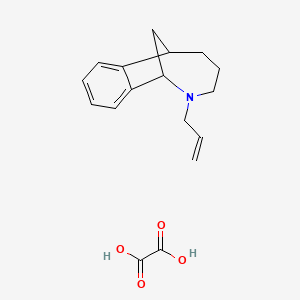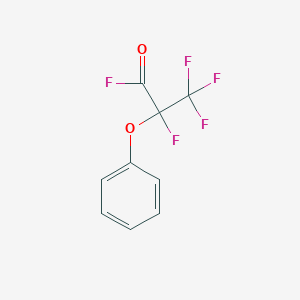
2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride typically involves the reaction of phenol with a fluorinated acyl fluoride. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and filtration to ensure the purity and quality of the final product. Safety measures are crucial due to the reactive nature of the fluorinated compounds involved .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can react with water to form corresponding acids and alcohols.
Reduction: The compound can be reduced to form less oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis may yield phenol and fluorinated carboxylic acids, while reduction may produce fluorinated alcohols .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This can result in various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid: Another fluorinated compound with similar properties.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound used in various industrial applications
Uniqueness
2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride is unique due to the presence of both fluorine and phenoxy groups, which provide it with distinct chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
78900-65-9 |
|---|---|
Molecular Formula |
C9H5F5O2 |
Molecular Weight |
240.13 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-phenoxypropanoyl fluoride |
InChI |
InChI=1S/C9H5F5O2/c10-7(15)8(11,9(12,13)14)16-6-4-2-1-3-5-6/h1-5H |
InChI Key |
LYKDQIQZWDYBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



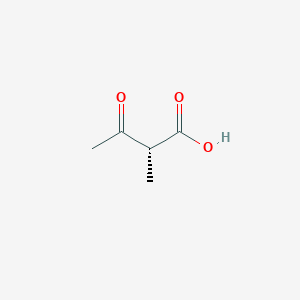
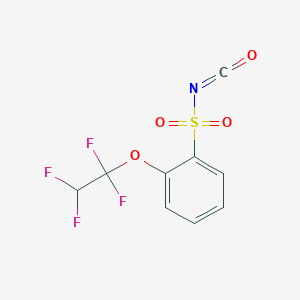

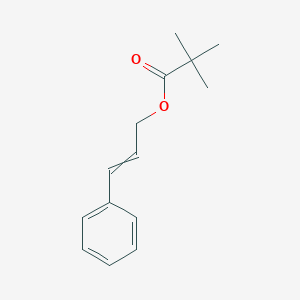
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
